molecular formula C19H18N2O3 B2602864 {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE CAS No. 1794939-38-0

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE

Cat. No.: B2602864
CAS No.: 1794939-38-0
M. Wt: 322.364
InChI Key: PGKWNANONFQHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is a complex organic compound that features a combination of aromatic and aliphatic structures

Scientific Research Applications

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of novel materials with specific properties.

    Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.

Future Directions

Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . This suggests that future research may focus on developing more efficient synthesis methods and exploring the potential applications of “2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate” and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-ethylbenzylamine with methyl chloroformate under basic conditions.

    Coupling with 3-Cyanobenzoic Acid: The intermediate is then coupled with 3-cyanobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimized Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled.

    Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates.

Mechanism of Action

The mechanism of action of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with similar ester functionalities.

Uniqueness

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-14-6-8-15(9-7-14)12-21-18(22)13-24-19(23)17-5-3-4-16(10-17)11-20/h3-10H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKWNANONFQHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.